Lidoflazine
Overview
Description
Lidoflazine is a piperazine calcium channel blocker that acts as a coronary vasodilator with some antiarrhythmic properties. It was discovered at Janssen Pharmaceutica in 1964 . The compound is known for its ability to selectively dilate coronary arteries and enhance coronary blood flow, making it useful in the treatment of ischemic heart disease, particularly angina pectoris .
Mechanism of Action
Target of Action
Lidoflazine primarily targets the HERG K(+) channel and acts as a calcium channel blocker . These channels play a crucial role in regulating the electrical activity of the heart, and their blockade can lead to changes in heart rhythm and coronary vasodilation .
Mode of Action
this compound interacts with its targets by blocking the calcium channels and the HERG K(+) channel . This blockade prevents the flow of calcium ions and potassium ions, respectively, into the cells.
Result of Action
this compound’s action as a calcium channel blocker and HERG K(+) channel blocker results in coronary vasodilation and some antiarrhythmic action . This means it can increase the blood supply to the heart muscle and regulate heart rhythm.
Biochemical Analysis
Biochemical Properties
Lidoflazine interacts with calcium channels, specifically blocking them . This interaction plays a crucial role in its function as a coronary vasodilator . By blocking calcium channels, this compound reduces calcium influx into cells, which can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been observed to have significant effects on cardiac myocytes . It has protective effects against shape changes in isolated rat cardiac myocytes induced by depolarizing concentrations of potassium and veratrine . This compound also has been linked to the initiation of various degradative processes including activation of phospholipases, lipid peroxidation, vascular spasm, induction of coagulative necrosis, and eventually cell death .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as a calcium channel blocker . By blocking these channels, this compound prevents the influx of calcium ions into cells . This can influence various cellular processes, including muscle contraction and electrical conduction in the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been associated with a significant prolongation of the QT interval of the electrocardiogram . This suggests that this compound may have long-term effects on cardiac function, particularly in relation to electrical conduction .
Metabolic Pathways
As a calcium channel blocker, this compound likely interacts with pathways involving calcium signaling .
Transport and Distribution
Conditions affecting the organ distribution of blood flow, such as shock or physical exercise, could have an important influence on the pharmacokinetics of this compound .
Subcellular Localization
As a calcium channel blocker, it is likely to be localized in areas where these channels are present, such as the plasma membrane of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidoflazine can be synthesized through a multi-step process involving the reaction of piperazine with various reagents. The key steps include:
Formation of the piperazine intermediate: This involves the reaction of piperazine with 4,4-bis(4-fluorophenyl)butyl bromide under basic conditions to form the intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvents like chloroform and bases such as sodium hydroxide are commonly used in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Lidoflazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
Lidoflazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Lidoflazine is unique among calcium channel blockers due to its specific structure and pharmacological profile. Similar compounds include:
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Verapamil: A calcium channel blocker with both antiarrhythmic and antihypertensive properties.
Diltiazem: Similar to verapamil, diltiazem is used for its antiarrhythmic and antihypertensive effects.
This compound’s unique structure, which includes a piperazine ring and a bis(4-fluorophenyl)butyl group, contributes to its specific pharmacological effects and distinguishes it from other calcium channel blockers .
Properties
IUPAC Name |
2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAKUMOEKILTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045377 | |
Record name | Lidoflazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-26-0 | |
Record name | Lidoflazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3416-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lidoflazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lidoflazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lidoflazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidoflazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIDOFLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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